2-(Bromomethyl)-1-fluoronaphthalene
Description
2-(Bromomethyl)-1-fluoronaphthalene is a halogenated naphthalene derivative featuring a bromomethyl (-CH₂Br) substituent at the 2-position and a fluorine atom at the 1-position of the naphthalene ring. The bromomethyl group acts as a reactive alkylating agent, while the fluorine atom introduces electron-withdrawing effects that modulate reactivity and stability. However, direct literature on its synthesis, applications, or toxicology is sparse, necessitating comparisons with structurally similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUXWTYHZWLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604026 | |
| Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-25-2 | |
| Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-fluoronaphthalene typically involves the bromination of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with bromine in the presence of a suitable catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a controlled level to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)-1-fluoronaphthalene may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-1-fluoronaphthalene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals .
Pharmaceutical Development
This compound has been explored for its potential in drug design, particularly in developing anti-cancer agents. Its ability to modify biological activity through halogenation makes it a candidate for creating novel therapeutic agents .
Analytical Chemistry
In analytical chemistry, 2-(Bromomethyl)-1-fluoronaphthalene has been utilized for the derivatization of fluoride ions in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have employed this compound to enhance detection sensitivity, facilitating studies on fluoride levels in plasma and urine .
Data Table: Applications Overview
Case Study 1: Derivatization for Fluoride Detection
A study developed a method for detecting fluoride in biological samples using 2-(Bromomethyl)-1-fluoronaphthalene as a derivatizing agent. The method demonstrated high sensitivity and specificity, making it suitable for clinical applications .
Case Study 2: Synthesis of Anti-Cancer Agents
Research has indicated that halogenated compounds like 2-(Bromomethyl)-1-fluoronaphthalene can enhance the efficacy of certain anti-cancer drugs by modifying their interaction with biological targets. This study highlights the importance of halogen substituents in drug design .
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-1-fluoronaphthalene exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its bromomethyl and fluorine functional groups. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Fluoronaphthalene (CAS 321-38-0)
- Structure : Lacks the bromomethyl group at position 2 but shares the fluorine atom at position 1.
- Applications : Primarily used in organic synthesis and material science. Market research indicates its role in specialty chemicals and electronics .
- Reactivity : The absence of the bromomethyl group limits its utility in alkylation reactions compared to 2-(Bromomethyl)-1-fluoronaphthalene.
2-Methylnaphthalene
- Reactivity : The methyl group is less reactive than bromomethyl, making it unsuitable for nucleophilic substitution reactions.
2-(Bromomethyl) Fluorobenzonitrile Derivatives
- Structure : Smaller aromatic systems (e.g., benzene rings) with bromomethyl and fluorine substituents.
- Applications : Serve as intermediates in pharmaceuticals and agrochemicals. For example, 2-(Bromomethyl)-3-fluorobenzonitrile is used in synthesizing bioactive molecules .
- Reactivity : The bromomethyl group in these derivatives undergoes nucleophilic substitution similarly to 2-(Bromomethyl)-1-fluoronaphthalene, but the naphthalene backbone in the latter may enhance π-π stacking in materials applications.
2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene
- Structure : Additional substituents (methoxy, trifluoromethyl) increase steric and electronic complexity.
- Applications : Likely used in advanced organic synthesis due to multiple reactive sites (bromine, bromomethyl) .
Key Comparative Data
| Compound | Molecular Formula | Substituents | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| 2-(Bromomethyl)-1-fluoronaphthalene | C₁₁H₈BrF | 1-F, 2-CH₂Br | Alkylation agent, fluorinated intermediates | High reactivity at bromomethyl site |
| 1-Fluoronaphthalene | C₁₀H₇F | 1-F | Specialty chemicals, electronics | Limited alkylation utility |
| 2-Methylnaphthalene | C₁₁H₁₀ | 2-CH₃ | Industrial solvents, fuels | Low reactivity; toxicological risks |
| 2-(Bromomethyl)-3-fluorobenzonitrile | C₈H₅BrFN | 3-F, 2-CH₂Br, 1-CN | Pharmaceutical intermediates | Reactive bromomethyl, stabilized by CN |
| 2-Bromo-1-(bromomethyl)-...naphthalene | C₁₃H₉Br₂F₃O | Multiple substituents (Br, CF₃, OCH₃) | Complex synthesis | Multi-site reactivity |
Research Findings and Toxicity Considerations
- Synthetic Utility : Bromomethyl-fluoronaphthalene derivatives are prized for their dual functionality (halogenation and alkylation), enabling cross-coupling reactions and fluorinated polymer synthesis .
- Toxicity Gaps: While naphthalene and methylnaphthalenes are well-studied for respiratory and hepatic toxicity , data on bromomethyl-fluoronaphthalene derivatives are lacking. Analogous brominated aromatics may pose risks of bioaccumulation or genotoxicity.
- Stability : The fluorine atom at position 1 likely stabilizes the naphthalene ring against electrophilic attack, while the bromomethyl group remains susceptible to hydrolysis or substitution .
Biological Activity
2-(Bromomethyl)-1-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of a bromomethyl group and a fluorine atom. This compound is part of a larger class of fluorinated aromatic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The unique combination of halogens in its structure may significantly influence its biological interactions and therapeutic potential.
- Molecular Formula : CHBrF
- Molecular Weight : 239.08 g/mol
- Structural Features : The bromomethyl group (-CHBr) and the fluorine atom are positioned on the naphthalene ring, affecting the compound's reactivity and interaction with biological systems.
Antimicrobial Properties
Fluorinated aromatic compounds have been observed to exhibit significant antimicrobial activity. The introduction of fluorine can enhance the lipophilicity and stability of these compounds, potentially increasing their efficacy against various microbial strains. For instance, studies on structurally similar compounds indicate that they can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to microbial death .
Anticancer Activity
Research suggests that compounds with similar structures to 2-(Bromomethyl)-1-fluoronaphthalene may possess anticancer properties. Fluorinated derivatives have been shown to reduce mutagenicity in various assays, indicating potential as anticancer agents. The mechanism often involves the alteration of DNA repair processes or direct interaction with cellular targets involved in proliferation and survival .
Study on Fluorinated Compounds
A study published in a peer-reviewed journal evaluated the biological activity of novel fluoroaryl derivatives, demonstrating their ability to reduce mutagenicity induced by known carcinogens such as sodium azide and benzo[a]pyrene. The results indicated that these compounds could enhance DNA repair mechanisms while exhibiting low toxicity at effective concentrations .
Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of halogenated naphthalenes, revealing that variations in halogen substitution significantly impact biological activity. The presence of bromine and fluorine in specific positions was found to optimize interactions with biological targets, enhancing both antimicrobial and anticancer effects .
Comparative Analysis
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(Bromomethyl)-1-fluoronaphthalene | Potential antimicrobial and anticancer | Halogenated structure enhances reactivity |
| 1-Fluoronaphthalene | Antimicrobial; used in drug synthesis | Simpler structure without bromomethyl group |
| 2-Bromonaphthalene | Moderate antimicrobial activity | Lacks fluorine; different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
